![molecular formula C19H19N7O5S B14009581 2-[[4-[(2,4-Diaminopteridin-6-yl)methylsulfanyl]benzoyl]amino]pentanedioic acid CAS No. 56527-31-2](/img/structure/B14009581.png)
2-[[4-[(2,4-Diaminopteridin-6-yl)methylsulfanyl]benzoyl]amino]pentanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[4-[(2,4-Diaminopteridin-6-yl)methylsulfanyl]benzoyl]amino]pentanedioic acid is a synthetic compound known for its significant role in biochemical and pharmaceutical research. It is a derivative of folic acid and is structurally related to other antifolate compounds. This compound is primarily used in scientific research due to its ability to inhibit specific enzymes involved in cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[(2,4-Diaminopteridin-6-yl)methylsulfanyl]benzoyl]amino]pentanedioic acid involves multiple steps, starting from the basic building blocks of pteridine and benzoyl derivatives. The key steps include:
Formation of the pteridine ring: This is achieved through the condensation of guanidine with a suitable aldehyde.
Introduction of the methylsulfanyl group: This step involves the substitution of a hydrogen atom on the benzoyl ring with a methylsulfanyl group using a thiol reagent.
Coupling with pentanedioic acid: The final step involves the coupling of the modified benzoyl derivative with pentanedioic acid under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of the pteridine and benzoyl intermediates are synthesized.
Optimization of reaction conditions: Reaction conditions such as temperature, pH, and solvent are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as crystallization, chromatography, or recrystallization to ensure high purity suitable for research applications.
化学反应分析
Types of Reactions
2-[[4-[(2,4-Diaminopteridin-6-yl)methylsulfanyl]benzoyl]amino]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylsulfanyl group, forming a simpler benzoyl derivative.
Substitution: The amino groups on the pteridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzoyl derivatives without the methylsulfanyl group.
Substitution: Various substituted pteridine derivatives.
科学研究应用
2-[[4-[(2,4-Diaminopteridin-6-yl)methylsulfanyl]benzoyl]amino]pentanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antifolate drug, particularly in cancer research.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
作用机制
The compound exerts its effects by inhibiting the enzyme dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of purines and pyrimidines. By inhibiting DHFR, the compound disrupts DNA, RNA, and protein synthesis, leading to cell death. This mechanism is particularly effective in rapidly dividing cells, making it a potential candidate for cancer treatment.
相似化合物的比较
Similar Compounds
Methotrexate: Another antifolate that inhibits DHFR but has a different structure.
Pralatrexate: A similar compound with modifications that enhance its uptake by cancer cells.
Aminopterin: An older antifolate with a similar mechanism of action but different pharmacokinetics.
Uniqueness
2-[[4-[(2,4-Diaminopteridin-6-yl)methylsulfanyl]benzoyl]amino]pentanedioic acid is unique due to its specific structural modifications, which may confer different pharmacological properties compared to other antifolates. Its methylsulfanyl group, in particular, may influence its binding affinity and selectivity for DHFR.
属性
CAS 编号 |
56527-31-2 |
|---|---|
分子式 |
C19H19N7O5S |
分子量 |
457.5 g/mol |
IUPAC 名称 |
2-[[4-[(2,4-diaminopteridin-6-yl)methylsulfanyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H19N7O5S/c20-15-14-16(26-19(21)25-15)22-7-10(23-14)8-32-11-3-1-9(2-4-11)17(29)24-12(18(30)31)5-6-13(27)28/h1-4,7,12H,5-6,8H2,(H,24,29)(H,27,28)(H,30,31)(H4,20,21,22,25,26) |
InChI 键 |
HLKMUFLREZOGEC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)SCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


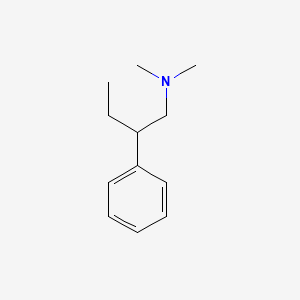
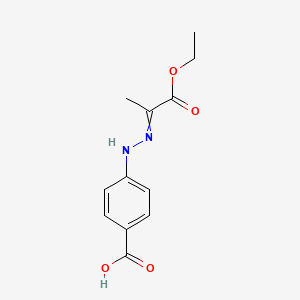

![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009515.png)
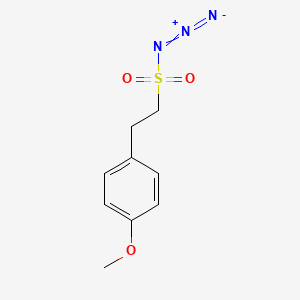

![2-chloro-N-(2-chloroethyl)-N-[(2,4-dimethylphenyl)methyl]ethanamine;hydrochloride](/img/structure/B14009533.png)
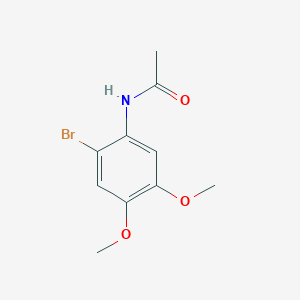
![N-[2-(1,4-dimethyl-6,7,8,9-tetrahydrodibenzofuran-3-yl)ethyl]formamide](/img/structure/B14009538.png)
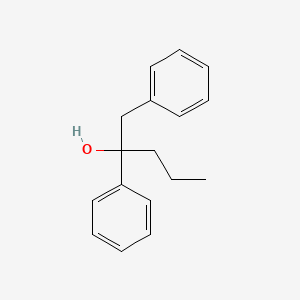
![4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol](/img/structure/B14009561.png)

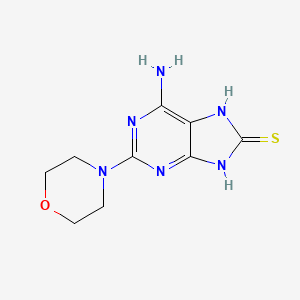
![6H-Pyrido[4,3-b]carbazole-1-carboxamide, 5,11-dimethyl-, monohydrochloride](/img/structure/B14009573.png)
